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Compound of Interest

Compound Name: 2'-Bromopropiophenone

Cat. No.: B130235 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed spectral analysis, experimental protocols, and a structured

presentation of data to facilitate its use in research and quality control.

Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains

to 2-Bromopropiophenone, where the bromine atom is substituted on the alpha-carbon of the

propiophenone backbone. This compound is sometimes colloquially referred to as α-

bromopropiophenone. The isomeric compound, 2'-Bromopropiophenone (CAS No. 62403-

86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a

different spectroscopic profile. This guide focuses exclusively on the former, more commonly

utilized isomer.

Chemical Structure and Properties
2-Bromopropiophenone is a halogenated ketone with the following chemical structure:

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: C₉H₉BrO[1] Molecular

Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]
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Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for 2-Bromopropiophenone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 - 8.1 Multiplet 2H
Aromatic (ortho-

protons)

~7.4 - 7.6 Multiplet 3H
Aromatic (meta- and

para-protons)

5.31 Quartet 1H CH-Br

1.89 Doublet 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ) ppm Assignment

193.8 C=O (Ketone)

134.4 Aromatic (ipso-Carbon)

133.8 Aromatic (para-Carbon)

128.9 Aromatic (ortho-Carbons)

128.8 Aromatic (meta-Carbons)

43.1 CH-Br

21.5 CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following

table.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2980, ~2930 Weak Aliphatic C-H stretch

~1685 Strong C=O stretch (Aryl ketone)

~1595, ~1450 Medium C=C stretch (Aromatic ring)

~1220 Strong
C-C(=O)-C stretch and

bending

~690, ~750 Strong
C-H out-of-plane bending

(Monosubstituted benzene)

~650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-

Bromopropiophenone are listed below.

Table 4: Mass Spectrometry Data for 2-Bromopropiophenone
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m/z Relative Intensity Assignment

212/214 Moderate
[M]⁺, Molecular ion peak

(presence of Br isotopes)

183/185 Low [M - C₂H₅]⁺

134 Low [M - Br]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

51 Medium [C₄H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5

mm NMR tube.

Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For

the referenced data, a Varian A-60 for ¹H NMR and a Varian CFT-20 for ¹³C NMR were

mentioned.[1][2]

Acquisition Parameters (¹H NMR):

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):
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Pulse sequence: Proton-decoupled single-pulse sequence.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy
Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be

prepared and a drop evaporated on a salt plate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: A background spectrum of the empty sample holder (or solvent) is

recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

Injector temperature: 250 °C.

Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up

to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier gas: Helium.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 300.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted

and analyzed for its fragmentation pattern.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-

Bromopropiophenone.
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Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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